molecular formula C9H10N2S B1478348 4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile CAS No. 1366792-57-5

4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile

Cat. No.: B1478348
CAS No.: 1366792-57-5
M. Wt: 178.26 g/mol
InChI Key: FTKQRYYWTZLKNV-UHFFFAOYSA-N
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Description

4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile is a useful research compound. Its molecular formula is C9H10N2S and its molecular weight is 178.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile and its derivatives have shown potential in antimicrobial applications. Studies on novel 4-pyrrolidin-3-cyanopyridine derivatives, which are structurally similar to the chemical , indicate significant antibacterial activity against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013). Furthermore, derivatives of 2-mercapto-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile have demonstrated bacteriostatic and antituberculosis activity, suggesting their potential in treating bacterial infections (Miszke et al., 2008).

Molecular Structure Analysis

The crystal structure and molecular interactions of certain derivatives have been studied extensively. For example, the crystal structure of 4-(4'-diethylaminophenyl)-6-(4-methoxyphenyl)-(2-pyrrolidin-1-yl)-pyridine-3-carbonitrile has been analyzed, highlighting its non-linear optical properties and the stabilization of molecules in the crystal by various intermolecular interactions (Palani et al., 2004).

Organic Synthesis

Compounds related to this compound have been utilized in the synthesis of complex organic molecules. For instance, the multicomponent synthesis of 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles has been reported, demonstrating the versatility of these compounds in organic synthesis (Dyachenko et al., 2015).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, such as cytochrome P450, which is involved in drug metabolism. Additionally, it can bind to proteins like albumin, affecting their function and stability. The interactions between this compound and these biomolecules are primarily driven by hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For instance, this compound has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events. The compound also acts as an enzyme inhibitor, blocking the active sites of enzymes and preventing substrate binding. Furthermore, this compound can influence gene expression by interacting with DNA and transcription factors, leading to changes in protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic effects have been observed, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and bioavailability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and toxicity .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function can be affected by its subcellular localization, as it may interact with different biomolecules in each compartment. For example, in the nucleus, this compound can bind to DNA and transcription factors, influencing gene expression. In the mitochondria, it can affect cellular respiration and energy production .

Properties

IUPAC Name

4-thiophen-3-ylpyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c10-3-8-4-11-5-9(8)7-1-2-12-6-7/h1-2,6,8-9,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKQRYYWTZLKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CSC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile
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4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile
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4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile
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Reactant of Route 5
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.